

Technical Guide: Solubility Profile of 3-(4-Chlorophenyl)-6-methoxypyridazine

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)-6-methoxypyridazine

CAS No.: 70751-01-8

Cat. No.: B1627456

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Executive Summary & Compound Identity

3-(4-Chlorophenyl)-6-methoxypyridazine is a functionalized pyridazine derivative characterized by a "push-pull" electronic structure.^{[1][2]} The electron-withdrawing chlorophenyl group and the electron-donating methoxy group, positioned across the electron-deficient pyridazine core, create a specific polarity profile that dictates its solubility.^[1]

This compound generally exhibits poor aqueous solubility but demonstrates high solubility in polar aprotic solvents and chlorinated hydrocarbons.^[2] Its solubility behavior is driven by dipole-dipole interactions and

stacking, rather than hydrogen bond donation (as it lacks H-bond donors).^[1]

Physicochemical Profile

| Parameter | Value / Description | Source/Derivation |
|-------------------|---------------------------------|---------------------|
| CAS Number | 70751-01-8 | Verified Registry |
| Molecular Formula | | Stoichiometry |
| Molecular Weight | 220.66 g/mol | Calculated |
| LogP (Predicted) | 2.8 – 3.2 | Analog Read-Across* |
| H-Bond Donors | 0 | Structural Analysis |
| H-Bond Acceptors | 3 (2 Pyridazine N, 1 Methoxy O) | Structural Analysis |
| Physical State | Crystalline Solid | Typical for class |

*Note: LogP estimated based on 3-chloro-6-phenylpyridazine (LogP ~3.[1][2]0) and methoxy group contribution.[2][3][4]

Solubility Landscape & Solvent Compatibility[1][2]

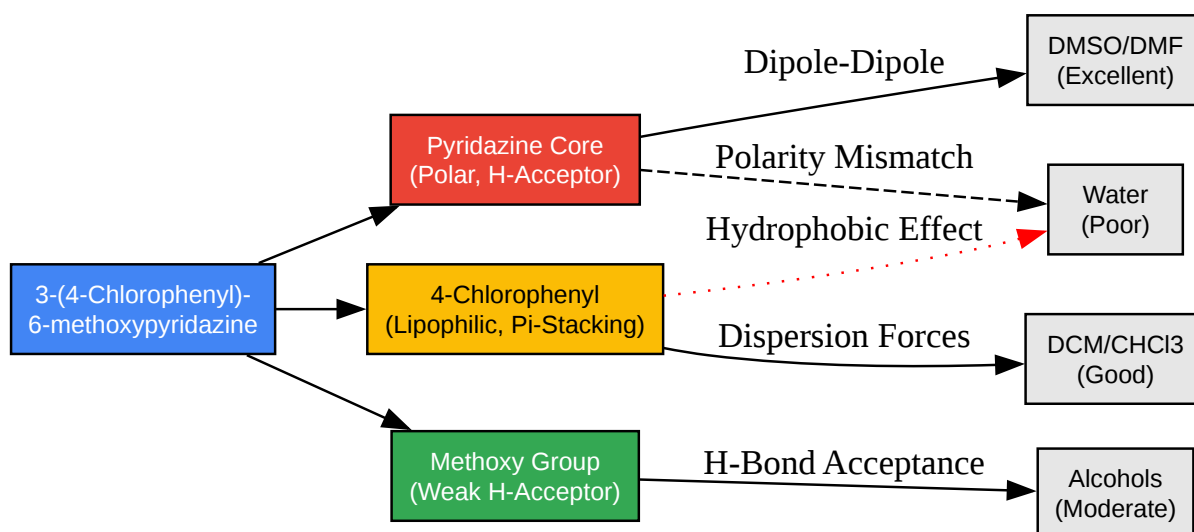
The solubility data below categorizes solvents based on their interaction mechanism with the solute. As specific experimental values for CAS 70751-01-8 are often proprietary, these classifications are derived from "Read-Across" analysis of structural analogs (e.g., 6-phenylpyridazin-3(2H)-one, 3-chloro-6-phenylpyridazine).[1][2]

Solubility Tier Classification

| Solvent Class | Representative Solvents | Solubility Potential | Mechanistic Rationale |
|----------------|-------------------------|------------------------|---|
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice; excellent solvation of the polar pyridazine core.[1][2] |
| Chlorinated | DCM, Chloroform | High (>30 mg/mL) | Favorable dispersion forces and interaction with the chlorophenyl moiety.[2] Ideal for extraction.[2] |
| Polar Protic | Methanol, Ethanol | Moderate (5–20 mg/mL) | Soluble, but limited by the compound's lack of H-bond donors.[2] Solubility decreases as alcohol chain length increases.[2] |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10–25 mg/mL) | Good general solvents; often used for recrystallization (e.g., Acetone/Hexane systems).[2] |
| Non-Polar | Hexane, Heptane | Low (<1 mg/mL) | The polar pyridazine ring prevents significant dissolution in purely aliphatic hydrocarbons.[2] |
| Aqueous | Water, PBS (pH 7.4) | Insoluble (<0.1 mg/mL) | High lipophilicity (LogP ~3) and lack of ionization at neutral pH preclude aqueous solubility.[2] |

Thermodynamic Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the compound's functional groups.



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Caption: Structural dissection of solubility drivers. The lipophilic chlorophenyl group dominates, limiting water solubility while enhancing compatibility with chlorinated solvents.

Experimental Protocol: Determination of Saturation Solubility

For critical applications (e.g., biological assay formulation), you must experimentally verify solubility rather than relying on estimates. This protocol ensures scientific rigor using a Shake-Flask Method coupled with HPLC-UV detection.[1][2]

Materials Required

- Compound: **3-(4-Chlorophenyl)-6-methoxy-pyridazine** (>98% purity).[1][2]
- Solvents: HPLC-grade Methanol, DMSO, PBS, etc.

- Equipment: Orbital shaker (temperature controlled), 0.45 μm PTFE syringe filters, HPLC system.

Step-by-Step Workflow

- Preparation of Supersaturated Solution:
 - Add excess solid compound (~10 mg) to 1 mL of the target solvent in a glass vial.[\[2\]](#)
 - Critical Check: Ensure solid particles are visibly remaining.[\[2\]](#) If all dissolve, add more solid until a precipitate persists.
- Equilibration:
 - Seal vials and agitate at $25^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$ for 24 hours using an orbital shaker (200 rpm).
 - Optimization: For viscous solvents like PEG-400, extend time to 48 hours.[\[2\]](#)
- Phase Separation:
 - Centrifuge samples at 10,000 rpm for 10 minutes to pellet the undissolved solid.
 - Carefully withdraw the supernatant.[\[2\]](#)
- Filtration (Crucial Step):
 - Filter the supernatant through a 0.45 μm PTFE filter.[\[2\]](#)
 - Note: Discard the first 200 μL of filtrate to account for filter adsorption saturation.[\[2\]](#)
- Quantification (HPLC):
 - Dilute the filtrate with mobile phase (typically Acetonitrile/Water 50:[\[2\]](#)50) to fall within the linear calibration range.
 - Inject into HPLC.[\[2\]](#)

HPLC Method Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μ m).
- Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (0.1% Formic Acid).[2]
- Flow Rate: 1.0 mL/min.[2]
- Detection: UV at 254 nm (aromatic ngcontent-ng-c2372798075="" _ngghost-ng-c102404335="" class="inline ng-star-inserted">
-
*) and 280 nm.[1]
- Retention Time: Expect peak elution around 3.5 – 5.0 minutes depending on column length.
[2]

Applications & Process Optimization

Synthesis & Reaction Solvents

This compound is typically synthesized via Suzuki-Miyaura coupling (e.g., 3-chloro-6-methoxypyridazine + 4-chlorophenylboronic acid).[1][2]

- Recommended Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol (4:1).[2]
- Why? These mixtures solubilize both the lipophilic aryl halide and the inorganic base (e.g.,), ensuring efficient biphasic catalysis.

Purification via Recrystallization

To purify crude **3-(4-Chlorophenyl)-6-methoxypyridazine**:

- Dissolution: Dissolve crude solid in hot Ethyl Acetate or Ethanol (near reflux).[2]
- Precipitation: Slowly add an anti-solvent such as Hexane or Cold Water until turbidity appears.[2]
- Cooling: Allow to cool slowly to 4°C to grow pure crystals.

Biological Assay Formulation

For in vitro assays:

- Stock Solution: Prepare a 10–20 mM stock in 100% DMSO.
- Working Solution: Dilute into culture media. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.[2]
- Warning: Rapid dilution into aqueous media may cause microprecipitation.[2] Vortex immediately upon addition.[2]

References

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